molecular formula C21H25N5O3 B1208315 1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole

1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole

Cat. No. B1208315
M. Wt: 395.5 g/mol
InChI Key: VNXRYQGUOXLTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : The compound has been involved in efficient synthesis processes. For example, an efficient large-scale synthesis of a related chemical entity, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative disorders and cancer, was developed by Novartis Pharmaceuticals. This process starts with commercially available compounds and includes steps like condensation and hydrogenation, suggesting potential pathways for synthesizing similar complex molecules (Kucerovy et al., 1997).

  • Photophysics of Related Compounds : Studies on new fluorophores related to 1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole, like DMTCO and MDDCO, have been conducted. These compounds show sensitivity to solvent polarity, especially in excited states, indicating potential applications in photochemistry and fluorescence spectroscopy (Ghosh et al., 2013).

Biological and Pharmacological Activities

  • Antitumor and Irradiation Sensitivity : Osthole, a compound structurally similar to 1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole, enhances antitumor activity and irradiation sensitivity in cervical cancer cells. This indicates a potential use of related compounds in cancer therapy (Che et al., 2018).

  • Anti-inflammatory Activity : Synthesis and evaluation of compounds similar to 1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole, such as 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and its derivatives, have shown anti-inflammatory activities. This could point towards potential anti-inflammatory applications for related molecules (Labanauskas et al., 2001).

properties

Product Name

1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-2,3-dihydroindole

InChI

InChI=1S/C21H25N5O3/c1-27-13-12-26-21(22-23-24-26)20(16-8-9-18(28-2)19(14-16)29-3)25-11-10-15-6-4-5-7-17(15)25/h4-9,14,20H,10-13H2,1-3H3

InChI Key

VNXRYQGUOXLTPJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=N1)C(C2=CC(=C(C=C2)OC)OC)N3CCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole
Reactant of Route 3
Reactant of Route 3
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole
Reactant of Route 4
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole
Reactant of Route 5
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole
Reactant of Route 6
Reactant of Route 6
1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.